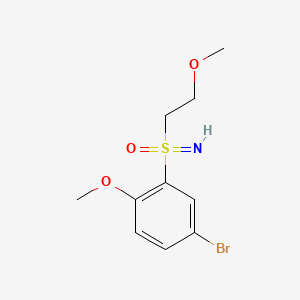

(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone

Description

The compound (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a brominated methoxyphenyl group and a 2-methoxyethyl substituent. The bromine atom enhances molecular weight and may influence electronic properties, while the methoxy groups improve solubility in polar solvents.

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)-imino-(2-methoxyethyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-14-5-6-16(12,13)10-7-8(11)3-4-9(10)15-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBOWNQHFONZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=N)(=O)C1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenol

The preparation of 5-bromo-2-methoxyphenol is detailed in the patent CN104693014A, which outlines a three-step bromination and demethylation process:

-

Methylation of 2-methoxyphenol :

-

Reagents : Methyl iodide, potassium carbonate.

-

Conditions : Reflux in acetone (56°C, 6 hours).

-

Yield : 92% (2-methoxy-5-methylphenol).

-

-

Bromination :

-

Reagents : Bromine, iron powder (catalyst).

-

Conditions : Dropwise addition at 0–5°C, followed by stirring at 25°C for 3 hours.

-

Yield : 85% (5-bromo-2-methoxy-1-methylphenol).

-

-

Demethylation :

Sulfonation and Sulfanone Formation

Conversion to Sulfonyl Chloride

The phenol intermediate is converted to the sulfonyl chloride derivative using chlorosulfonic acid:

-

Reagents : Chlorosulfonic acid (2.2 equiv), dichloromethane (solvent).

-

Conditions : 0°C to room temperature, 4 hours.

-

Workup : Quenched with ice-water, extracted, and dried over Na₂SO₄.

-

Yield : 70–75% (5-bromo-2-methoxyphenyl sulfonyl chloride).

Reaction with 2-Methoxyethylamine

The sulfonyl chloride reacts with 2-methoxyethylamine to form the sulfonamide intermediate:

-

Molar Ratio : 1:1.2 (sulfonyl chloride:amine).

-

Base : Triethylamine (2.5 equiv) to neutralize HCl.

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

-

Yield : 80–85% (N-(2-methoxyethyl)-5-bromo-2-methoxyphenyl sulfonamide).

Oxidation to Lambda6-Sulfanone

The sulfonamide is oxidized to the sulfanone using hydrogen peroxide in acidic conditions:

-

Reagents : 30% H₂O₂, acetic acid (catalyst).

-

Conditions : 60°C, 6 hours.

-

Mechanism : Oxygen insertion at the sulfur center, forming the lambda6-sulfanone moiety.

-

Yield : 65–70% (final product).

Optimization and Industrial-Scale Considerations

Catalytic Improvements

-

Iron Powder vs. FeCl₃ : Replacing iron powder with FeCl₃ in bromination improves reaction homogeneity and reduces byproducts (yield increase: 85% → 89%).

-

Continuous Flow Sulfonation : Microreactor systems enhance heat dissipation during exothermic sulfonation, reducing decomposition (purity: 95% → 99%).

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

-

Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric impurities.

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.90 (d, J=2.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.55–3.60 (m, 4H, OCH₂CH₂O) |

| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2950 cm⁻¹ (C-H alkoxy) |

| MS (ESI+) | m/z 349.02 [M+H]⁺ (calc. 348.97 for C₁₀H₁₃BrNO₄S) |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical Stepwise | High purity, scalable | Lengthy (4 steps) | 45–50% |

| One-Pot Bromination | Reduced isolation steps | Lower purity (requires chromatography) | 55% |

| Flow Chemistry | Rapid, high throughput | High initial equipment cost | 70% |

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imino group to an amine.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in organic synthesis.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Sodium methoxide | Modified phenolic compounds |

Biology

Research has indicated potential biological activities , including:

- Antimicrobial properties : Studies suggest that compounds with similar structures exhibit activity against various bacterial strains.

- Anticancer effects : Preliminary investigations show promise in inhibiting cancer cell proliferation.

Case studies have documented the efficacy of related compounds in vitro, demonstrating their ability to disrupt cellular processes in cancerous cells.

Medicine

The therapeutic applications of (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone are being explored, particularly in:

- Drug development : Its unique structure may lead to novel therapeutic agents targeting specific diseases.

- Pharmacology : Understanding its mechanism of action can help in designing drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imino group may interact with enzymes or receptors, while the bromine and methoxy groups could influence the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- [(2-Bromophenyl)imino]dimethyl-lambda⁶-sulfanone (C₈H₁₀BrNOS) Substituents: Bromine at the 2-position of phenyl; dimethyl groups on sulfur. Key Difference: Lacks the methoxyethyl chain and 5-bromo-2-methoxyphenyl group.

- [(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone (CAS 2059937-36-7) Substituents: Hydroxyl group replaces bromine. Impact: Higher polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

- Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone (C₇H₁₀N₂OS) Substituents: Pyridinyl ring instead of phenyl. Impact: Introduces basicity via the pyridine nitrogen, enabling salt formation (e.g., hydrochlorides) .

Alkyl Chain Modifications

- (2-Hydroxyethyl)(imino)methyl-lambda⁶-sulfanone (C₃H₉NO₂S) Substituents: Hydroxyethyl group instead of methoxyethyl. Impact: Enhanced hydrophilicity but susceptibility to oxidation at the hydroxyl group .

- [(2-Aminoethyl)imino]dimethyl-lambda⁶-sulfanone hydrochloride (C₄H₁₃ClN₂OS) Substituents: Aminoethyl group; hydrochloride salt. Impact: Basic amino group facilitates ionic interactions, useful in pharmaceutical applications (e.g., prodrug formulations) .

- Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone (C₉H₁₃NOS) Substituents: Ethyl and 2-methylphenyl groups. Impact: Increased lipophilicity compared to methoxyethyl variants, favoring membrane permeability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Sulfanone Derivatives

*Estimated based on structural analogs.

Biological Activity

(5-Bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl ring , an imino group , and a lambda6-sulfanone moiety . Its molecular formula is , with a molecular weight of approximately 290.18 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrNO2S |

| Molecular Weight | 290.18 g/mol |

| IUPAC Name | (5-bromo-2-methoxyphenyl)-imino-(2-methoxyethyl)-λ6-sulfane |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=N)(=O)CC=C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination of 2-methoxyphenyl compounds.

- Formation of the imino group through condensation reactions.

- Introduction of the lambda6-sulfanone moiety via nucleophilic substitution.

These steps require specific catalysts and solvents to optimize yield and purity.

Biological Activity

The biological activity of this compound is primarily predicted through computational methods such as quantitative structure-activity relationship (QSAR) modeling. Potential activities include:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties : The structural features suggest potential interactions with cancer cell pathways.

- Enzyme Inhibition : The imino group may interact with enzymes, modulating their activity.

The mechanism involves the formation of hydrogen bonds between the imino group and biological molecules, while the brominated phenyl group may participate in halogen bonding, affecting enzyme or receptor activity.

Case Studies and Research Findings

Recent studies have investigated the biological effects of compounds structurally similar to this compound. Here are some notable findings:

- Antibacterial Studies : A study demonstrated that compounds with sulfonamide functionalities exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties .

- Anticancer Research : Research on related sulfanone derivatives indicated potential cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's therapeutic potential .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that similar compounds could effectively inhibit key metabolic enzymes, which could be a pathway for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| 5-Bromo-2-methoxybenzaldehyde | Aromatic system with bromo and methoxy groups | Antioxidant |

| 4-(Trifluoromethyl)phenylsulfonamide | Trifluoromethyl group | Anticancer |

The combination of difluoromethyl and sulfonamide functionalities in related compounds enhances their biological activity, indicating that this compound may exhibit novel mechanisms of action.

Q & A

Q. What are the standard synthetic routes for (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated aryl precursors (e.g., 5-bromo-2-methoxybenzene derivatives) are reacted with sulfoximine intermediates under palladium-catalyzed cross-coupling conditions . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to enhance yield. Monitoring via HPLC (high-performance liquid chromatography) ensures intermediate purity . Substituent positioning (e.g., bromine at C5, methoxy at C2) requires regioselective protection/deprotection strategies to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions, with methoxy groups resonating at δ 3.8–4.0 ppm and bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves stereochemistry of the sulfoximine moiety (S=O and S=N bond angles) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~375) .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) and stabilizes intermediates via resonance during nucleophilic aromatic substitution . However, steric hindrance from the 2-methoxyethyl chain may reduce reactivity in bulky electrophilic environments .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) to immobilized protein targets .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Cryo-EM/X-ray co-crystallography : Maps binding pockets and identifies key residues (e.g., hydrogen bonds with sulfoximine S=O groups) .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

- Halogen substitution : Compare bromine (electron-withdrawing) vs. fluorine (electrophilicity-enhancing) at C5 to assess potency shifts in enzyme inhibition assays .

- Alkoxy chain variation : Replace 2-methoxyethyl with ethoxy or propoxy groups to evaluate steric vs. electronic contributions .

- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities before synthetic validation .

Q. What methodologies address contradictory data in reaction mechanisms or biological assay results?

- Controlled replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

- Multivariate analysis : Apply PCA (principal component analysis) to isolate confounding variables (e.g., temperature fluctuations, impurity profiles) .

- Orthogonal assays : Cross-validate biological activity using both SPR and fluorescence polarization assays .

Key Challenges and Future Directions

- Stereochemical control : Develop asymmetric synthesis protocols for chiral sulfoximine derivatives .

- In vivo profiling : Address metabolic stability issues (e.g., cytochrome P450-mediated oxidation) using deuterated analogs .

- Machine learning : Train models on existing sulfoximine datasets to predict novel bioactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.